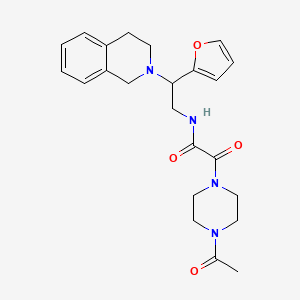
2-(4-acetylpiperazin-1-yl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-acetylpiperazin-1-yl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C23H28N4O4 and its molecular weight is 424.501. The purity is usually 95%.
BenchChem offers high-quality 2-(4-acetylpiperazin-1-yl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-acetylpiperazin-1-yl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Potential of Related Structural Motifs
Glycoprotein IIb/IIIa Antagonists : Compounds structurally analogous to the queried molecule, notably those incorporating the 3,4-dihydroisoquinolinone core, have been studied for their role as glycoprotein IIb/IIIa antagonists. Such compounds exhibit potential in inhibiting platelet aggregation, a critical factor in thrombotic diseases. An example includes the design and evaluation of orally active glycoprotein IIb/IIIa antagonists with modifications aimed at enhancing in vivo profiles through prodrug approaches, indicating potential applications in cardiovascular diseases (Hutchinson et al., 1996).
Analgesic and Anti-inflammatory Activities : The incorporation of quinazolinyl and furanyl motifs has been explored for their analgesic and anti-inflammatory activities. For instance, quinazolinyl acetamides have shown promise in preclinical models, offering a balance between efficacy and safety profiles, with some compounds demonstrating significant activity comparable to established NSAIDs (Alagarsamy et al., 2015).
Antimicrobial and Anticancer Activities : The structural element of piperazinyl linked to quinazolinone has been associated with notable antimicrobial and anticancer activities. Synthesis and evaluation of such derivatives highlight their potential as lead compounds for developing new therapeutic agents targeting resistant microbial strains and cancer cell lines (Mehta et al., 2019).
Cyclization Reactions and Derivative Synthesis : The reactivity of compounds containing acetylpiperazine and furanyl groups towards cyclization reactions facilitates the synthesis of novel heterocyclic compounds with potential pharmacological activities. Such synthetic strategies allow for the exploration of diverse biological activities, ranging from antimicrobial to anticancer properties, depending on the structural modifications and targeted biological pathways (Shikhaliev et al., 2008).
properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-17(28)25-10-12-26(13-11-25)23(30)22(29)24-15-20(21-7-4-14-31-21)27-9-8-18-5-2-3-6-19(18)16-27/h2-7,14,20H,8-13,15-16H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPYJPOJTVGKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(6-chloropyridazin-3-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2872930.png)
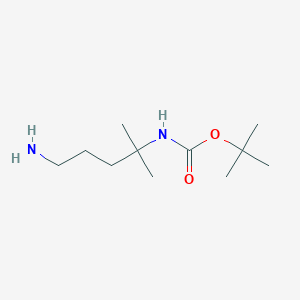

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl)piperazin-1-yl)methanone](/img/structure/B2872936.png)
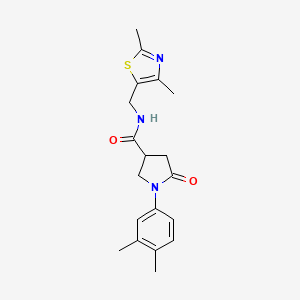
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2872942.png)
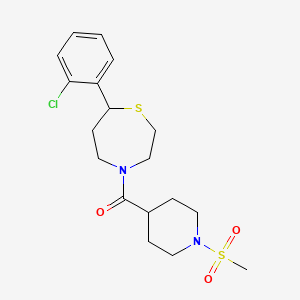
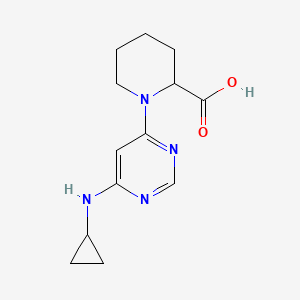
![5-(4-Chlorophenyl)-4-(4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2872945.png)
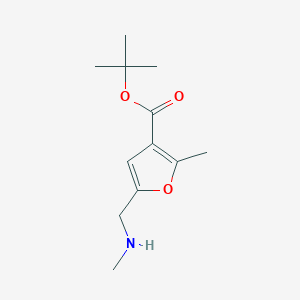
![N-methyl-3-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide](/img/structure/B2872948.png)
